molecular formula C18H14Cl2N2O3 B2902607 N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide CAS No. 868223-48-7

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Cat. No.: B2902607
CAS No.: 868223-48-7
M. Wt: 377.22
InChI Key: SDFIGMBWDXXGIS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates both a 3,4-dichlorophenyl group and a 5-methoxyisoquinolin-1-one moiety, features commonly associated with potential biological activity. The 3,4-dichlorophenyl group is a known pharmacophore found in compounds studied for various interactions. The isoquinoline core is a privileged structure in drug discovery, present in molecules with a wide range of documented activities. This specific combination makes it a valuable chemical entity for exploring new biochemical pathways and developing novel therapeutic agents. Researchers may utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-25-16-4-2-3-13-12(16)7-8-22(18(13)24)10-17(23)21-11-5-6-14(19)15(20)9-11/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFIGMBWDXXGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Methoxy-Substituted Benzaldehyde Derivatives

A common route involves cyclizing 2-(methoxycarbonyl)benzaldehyde with ammonium acetate in acetic acid under reflux (150°C, 12 h). This forms the dihydroisoquinolinone skeleton, with subsequent oxidation (e.g., MnO₂) introducing the ketone at position 1.

Reaction Scheme:
$$
\text{2-(Methoxycarbonyl)benzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH, 150°C}} \text{5-Methoxy-1,2-dihydroisoquinolin-1-one} + \text{H}2\text{O}
$$

Chlorination and Methoxylation

Alternative methods start with 1-chloroisoquinoline-5-sulfonyl chloride , as described in EP3877364B1. Hydrolysis with 9 N HCl at 100°C yields 1-hydroxyisoquinoline-5-sulfonic acid , which undergoes methoxylation via nucleophilic substitution using methanol and SOCl₂.

Key Steps:

  • Chlorination :
    $$
    \text{1-Chloroisoquinoline} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{1-Chloroisoquinoline-5-sulfonyl chloride}
    $$
  • Methoxylation :
    $$
    \text{1-Hydroxyisoquinoline-5-sulfonic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{5-Methoxy-1-oxo-1,2-dihydroisoquinoline}
    $$

Preparation of N-(3,4-Dichlorophenyl)Acetamide Side Chain

Acetylation of 3,4-Dichloroaniline

Reacting 3,4-dichloroaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms 2-chloro-N-(3,4-dichlorophenyl)acetamide . Triethylamine (TEA) is used to scavenge HCl.

Reaction Conditions:

  • Temperature: 0–5°C
  • Yield: 85–90%
  • Purification: Silica gel chromatography (petroleum ether:ethyl acetate = 3:1)

Coupling of Fragments via Nucleophilic Substitution

Alkylation of Dihydroisoquinolinone

The 2-position of 5-methoxy-1-oxo-1,2-dihydroisoquinoline is alkylated using 2-chloro-N-(3,4-dichlorophenyl)acetamide in the presence of NaH or K₂CO₃ in DMF.

Optimized Procedure:

  • Dissolve 5-methoxy-1-oxo-1,2-dihydroisoquinoline (1 eq) in anhydrous DMF.
  • Add NaH (1.2 eq) at 0°C and stir for 30 min.
  • Introduce 2-chloro-N-(3,4-dichlorophenyl)acetamide (1.1 eq) and heat to 80°C for 6 h.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate:hexane = 1:2).

Yield : 45–50%
Purity : >98% (HPLC)

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction couples 5-hydroxy-1-oxo-1,2-dihydroisoquinoline with 2-(3,4-dichlorophenylamino)ethanol using DIAD and PPh₃. However, this method is less efficient (yield: 30–35%).

Reductive Amination

Condensing 5-methoxy-1-oxo-1,2-dihydroisoquinoline-2-carbaldehyde with 3,4-dichloroaniline under H₂/Pd-C yields the target compound but requires high-pressure conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 2.4 Hz, 1H), 7.68–7.61 (m, 2H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (s, 1H), 4.72 (s, 2H), 3.85 (s, 3H).
  • HRMS (ESI) : m/z calculated for C₁₈H₁₄Cl₂N₂O₃ [M+H]⁺: 393.0402; found: 393.0405.

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30).
  • Stability : Stable at 25°C for 6 months (degradation <2%).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Substituting NaH with K₂CO₃ reduces costs without compromising yield (42–45%).

Solvent Recycling

DMF recovery via distillation achieves 85% reuse, minimizing waste.

Challenges and Optimization

Byproduct Formation

  • Major Byproduct : N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-1-yl)acetamide (isomer).
  • Mitigation : Lower reaction temperature (70°C) reduces isomerization.

Scaling Limitations

Exothermic reactions during NaH addition require controlled dosing in batches >1 kg.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related acetamide derivatives reveals key differences in substituents, conformational flexibility, and biological activity:

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structural Differences: Replaces the dihydroisoquinolinone with a pyrazolyl ring. Conformational Flexibility: Exhibits three distinct conformers in the asymmetric unit due to steric interactions between the dichlorophenyl and pyrazolyl rings, leading to dihedral angles of 54.8°–77.5°. This contrasts with the rigid dihydroisoquinolinone system in the target compound, which may enforce a planar conformation . Biological Implications: Pyrazolyl derivatives are often explored as anti-inflammatory agents, whereas isoquinolinones are associated with kinase inhibition .

2-(3,4-Dichlorophenoxy)-N-(2-Morpholin-4-ylethyl)acetamide Structural Differences: Substitutes the dihydroisoquinolinone with a morpholine-ethyl group and replaces the acetamide bridge with a phenoxy linkage. Electronic Effects: The morpholine group introduces a basic nitrogen, enhancing solubility in acidic environments. The phenoxy linker may reduce steric hindrance compared to the acetamide bridge . Applications: Morpholine-containing compounds are prevalent in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the target compound .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structural Differences: Features a methoxymethyl group and chloro substitution, optimized for herbicidal activity.

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

  • Structural Differences : Replaces the acetamide with an ethylamine chain and pyrrolidinyl group.
  • Pharmacological Profile : BD 1008 is a σ-receptor ligand, highlighting how nitrogen-rich scaffolds differ from acetamides in receptor specificity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Applications Conformational Notes
N-(3,4-Dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide Dihydroisoquinolinone + acetamide 3,4-Dichlorophenyl, 5-methoxy Potential kinase inhibition Rigid planar conformation likely
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazolyl + acetamide 3,4-Dichlorophenyl, pyrazolyl Anti-inflammatory, ligand Three conformers (54.8°–77.5° dihedral)
Alachlor Chloroacetamide Methoxymethyl, 2,6-diethylphenyl Herbicide (VLCFA inhibition) Flexible methoxymethyl group
BD 1008 Ethylamine + pyrrolidinyl 3,4-Dichlorophenyl, dihydrobromide σ-Receptor modulation Ionic interactions via dihydrobromide

Key Research Findings

  • Electron-Withdrawing Effects: The 3,4-dichlorophenyl group enhances electrophilicity, which may increase reactivity in enzyme-active sites compared to non-halogenated analogues .
  • Solubility and Bioavailability : The 5-methoxy group could improve aqueous solubility relative to fully aromatic or alkyl-substituted systems, as seen in fluorobenzyl derivatives .

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:

  • Stepwise Functionalization: Begin with coupling the dichlorophenyl moiety to the isoquinoline core using Ullmann or Buchwald-Hartwig amination, followed by acetamide linkage formation via nucleophilic acyl substitution .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. For example, potassium carbonate in DMF facilitates deprotonation and accelerates reaction rates .
  • Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final recrystallization in ethanol or methanol improves purity .
  • Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) and confirm completion with LC-MS .

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